Pyrazinic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Pyrazine-2-carboxylic acid has been reported in Trypanosoma brucei with data available.
active metabolite of pyrazinamide; structure
2-Pyrazinecarboxylic acid
CAS No.: 98-97-5
Cat. No.: VC21171034
Molecular Formula: C5H4N2O2
Molecular Weight: 124.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98-97-5 |
|---|---|
| Molecular Formula | C5H4N2O2 |
| Molecular Weight | 124.10 g/mol |
| IUPAC Name | pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9) |
| Standard InChI Key | NIPZZXUFJPQHNH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=N1)C(=O)O |
Introduction
Chemical Properties
Physical and Structural Characteristics
Pyrazine-2-carboxylic acid appears as a white to off-white powder with a melting point of 222–225°C (with decomposition) . It has a density of 1.403 g/cm³ and a pKa value of 2.9, indicating its weakly acidic nature . The compound is soluble in cold water and moderately soluble in hot acetonitrile, properties that influence its applications in various research and industrial contexts .
Table 1 summarizes the key physical and chemical properties of pyrazine-2-carboxylic acid:
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into the structural properties of pyrazine-2-carboxylic acid. The National Institute of Standards and Technology (NIST) database contains infrared spectral data for this compound in the condensed phase . These spectroscopic data are essential for compound identification and structural verification in research settings.
Preparation Methods
Several methods have been developed for the synthesis of pyrazine-2-carboxylic acid. The most common approaches include:
For the preparation of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid derivatives, commercially available pyrazine-2,3-dicarboxylic anhydride serves as a starting material . This anhydride can be synthesized by treating pyrazine-2,3-dicarboxylic acid with acetic acid anhydride under reflux conditions .
Polymorphism
An interesting aspect of pyrazine-2-carboxylic acid is its ability to crystallize in two polymorphic forms, as determined by single-crystal X-ray diffraction analyses . These polymorphs exhibit different crystal structures:
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Orthorhombic polymorph: C₅H₄N₂O₂, space group Pnma, with unit cell parameters a = 11.3261(18) Å, b = 6.3180(12) Å, c = 7.3389(11) Å, and calculated density (Dc) = 1.570 g/cm³
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Monoclinic polymorph: C₅H₄N₂O₂, space group P21, with unit cell parameters a = 3.725(1) Å, b = 11.281(4) Å, c = 6.298(2) Å, β = 91.936(7)°, and calculated density (Dc) = 1.558 g/cm³
This polymorphism may influence the physical properties, stability, and bioavailability of the compound, which are critical considerations for pharmaceutical applications.
Biological and Pharmacological Activity
Pyrazine-2-carboxylic acid (pyrazinoic acid) represents the active form of pyrazinamide, a first-line antitubercular drug that has been a fundamental component of tuberculosis treatment for over sixty years . The conversion of pyrazinamide to pyrazinoic acid occurs inside mycobacterial cells through the action of the enzyme pyrazinamidase/nicotinamidase .
The mechanism of action involves a cyclic process where pyrazinoic acid anions are expelled to the extracellular space, become protonated, and then penetrate back into the cell in an uncharged form . This cycle results in proton accumulation, potential cytoplasmic acidification, and possible collapse of membrane potential and transport mechanisms, ultimately leading to antimycobacterial effects .
Recent research has focused on developing more lipophilic derivatives of pyrazinoic acid, such as 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, to enhance antimycobacterial activity . For instance, 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid has demonstrated high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μg·mL⁻¹ (5 μM) .
Applications and Uses
Pyrazine-2-carboxylic acid has several applications:
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As a cocatalyst in oxidations of hydrocarbons and alcohols by peroxides
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As a reference compound in the development of novel antitubercular agents
The compound is commercially available at an industrial scale with a purity of ≥98.0% (by HPLC and titration analysis), facilitating its use in research and development activities .
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